molecular formula C14H19NO4 B7883041 N-Boc-3-(2-aminoethyl)benzoic acid

N-Boc-3-(2-aminoethyl)benzoic acid

Cat. No.: B7883041
M. Wt: 265.30 g/mol
InChI Key: DPFKNLUZGOWEPI-UHFFFAOYSA-N
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Description

N-Boc-3-(2-aminoethyl)benzoic acid, also known by its IUPAC name 3-{2-[(tert-butoxycarbonyl)amino]ethyl}benzoic acid, is a compound with the molecular formula C14H19NO4 and a molecular weight of 265.31 g/mol . This compound is characterized by the presence of a benzoic acid moiety substituted with an aminoethyl group that is protected by a tert-butoxycarbonyl (Boc) group. It is commonly used in organic synthesis and pharmaceutical research due to its versatile reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-(2-aminoethyl)benzoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) under anhydrous conditions . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion.

Industrial Production Methods

Industrial production of N-Boc-3-(2-aminoethyl)benzoic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is typically purified by recrystallization or chromatography to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-Boc-3-(2-aminoethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

    Deprotection: TFA or hydrochloric acid (HCl) in an organic solvent.

    Coupling: Carbodiimides like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a coupling agent like N-hydroxysuccinimide (NHS).

Major Products

    Substitution: Various substituted derivatives depending on the reagent used.

    Deprotection: 3-(2-aminoethyl)benzoic acid.

    Coupling: Peptide or amide-linked products.

Scientific Research Applications

N-Boc-3-(2-aminoethyl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Boc-3-(2-aminoethyl)benzoic acid is primarily related to its ability to undergo deprotection and subsequent reactions. The Boc group protects the amino functionality during synthetic transformations and can be selectively removed under acidic conditions to reveal the free amine. This allows for further functionalization and incorporation into larger molecular frameworks .

Comparison with Similar Compounds

N-Boc-3-(2-aminoethyl)benzoic acid can be compared with other Boc-protected amino acids and derivatives:

This compound is unique due to its specific substitution pattern and the presence of both an aminoethyl group and a benzoic acid moiety, making it a valuable intermediate in various synthetic applications.

Properties

IUPAC Name

3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-8-7-10-5-4-6-11(9-10)12(16)17/h4-6,9H,7-8H2,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPFKNLUZGOWEPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC(=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 1.90 g (10.6 mmol) of methyl 3-(2-aminoethyl)benzoate in 106 mL of 1 N NaOH and 50 mL of dioxane was added 3.47 g (15.9 mmol) of BOC2O in 10 mL of dioxane at 22° C. The solution was stirred for 2 h at 22° C. and then acidified to pH 2 by addition of 1 N HCl. The aqueous/organic mixture was saturated by stirring with solid NaCl and then extracted with DCM (5×100 mL). The combined organic extracts were dried (Na2SO4) and evaporated to give 3-(2-(tert-butoxycarbonylamino)ethyl)benzoic acid as a foamy white solid which was used subsequently without purification.
Quantity
1.9 g
Type
reactant
Reaction Step One
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Quantity
3.47 g
Type
reactant
Reaction Step One
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Quantity
106 mL
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solvent
Reaction Step One
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50 mL
Type
solvent
Reaction Step One
Quantity
10 mL
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solvent
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0 (± 1) mol
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reactant
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reactant
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Synthesis routes and methods II

Procedure details

Ethyl 3-cyanomethyl-benzoate (compound E5) (7.15 g, 41 mmol) is dissolved in ethanol (200 mL) and concentrated hydrochloric acid (5 mL), Pd/C (2 g) is added and the mixture is hydrogenated at 3 bar hydrogen pressure for 24 h. Afterwards, the mixture is filtered, evaporated and the residue is treated with methanol (120 mL) and aqueous 2N NaOH (50 mL, 0.1 mol) and heated 6 h at 40° C., filtered and the filtrate treated with aqueous 2N hydrochloric acid (32 mL, 64 mmol). Boc-anhydride (Boc2O) (9.81 g, 45 mmol) and tertbutanol are added and stirred for 16 h at ambient temperature. The mixture is evaporated, the residue is extracted with dichloromethane/ethyl acetate (1:1, 3×30 mL) and water. After evaporation the organic phase is purified by flash chromatography.
Quantity
7.15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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200 mL
Type
solvent
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5 mL
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reactant
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Quantity
2 g
Type
catalyst
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
32 mL
Type
reactant
Reaction Step Four
[Compound]
Name
Boc-anhydride
Quantity
9.81 g
Type
reactant
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0 (± 1) mol
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solvent
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Quantity
50 mL
Type
reactant
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Quantity
120 mL
Type
reactant
Reaction Step Six

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